molecular formula C18H18IN3O4 B6013866 3-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

3-{N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide

Cat. No.: B6013866
M. Wt: 467.3 g/mol
InChI Key: NIMGJZUMWZTFRP-RGVLZGJSSA-N
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Description

3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide is a complex organic compound characterized by its unique structural features. This compound contains a hydrazinecarbonyl group linked to a 4-hydroxy-3-methoxyphenyl moiety and an iodophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazinecarboxamide under acidic conditions to form the intermediate hydrazone.

    Coupling Reaction: The intermediate hydrazone is then coupled with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazinecarbonyl group can yield corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound’s structural features suggest potential pharmacological properties. Research may investigate its use as a lead compound for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress and inflammation are involved.

Industry

In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species.

    Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the compound.

    4-Iodobenzoyl chloride: Another precursor used in the coupling reaction.

    Hydrazinecarboxamide: A key reagent in the condensation reaction.

Uniqueness

The uniqueness of 3-{N’-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide lies in its combination of functional groups and structural features. The presence of both hydroxy and methoxy groups, along with the iodophenyl moiety, provides a versatile platform for chemical modifications and the exploration of diverse biological activities.

Properties

IUPAC Name

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O4/c1-26-16-10-12(2-7-15(16)23)11-20-22-18(25)9-8-17(24)21-14-5-3-13(19)4-6-14/h2-7,10-11,23H,8-9H2,1H3,(H,21,24)(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGJZUMWZTFRP-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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